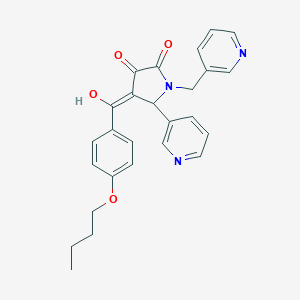![molecular formula C24H28N2O5 B265971 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265971.png)
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMHP and is a synthetic chemical compound that belongs to the family of pyrrolidinone derivatives. DMHP has been extensively studied for its unique properties, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of DMHP is not well understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. DMHP has been found to inhibit the production of ROS and to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
DMHP has been found to exhibit potent antioxidant and anti-inflammatory effects. It has been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation. DMHP has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors.
実験室実験の利点と制限
DMHP has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory effects, its ability to induce apoptosis in cancer cells, and its potential use in the treatment of various diseases. However, DMHP also has some limitations, including its complex synthesis method, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions for the study of DMHP, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential use in the treatment of various diseases, and the identification of its molecular targets and mechanism of action. Additionally, the use of DMHP in the development of new materials and the exploration of its potential applications in other fields, such as agriculture and environmental science, should also be explored.
Conclusion:
In conclusion, DMHP is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHP has been extensively studied for its unique properties, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of DMHP and to explore its applications in various fields.
合成法
The synthesis of DMHP involves the reaction of 4-propoxybenzoyl chloride, N,N-dimethylethylenediamine, and 4-hydroxyphenylacetic acid. The reaction takes place in the presence of a base and a catalyst, and the resulting product is purified through recrystallization. The synthesis of DMHP is a complex process that requires specific conditions to obtain a high yield of the desired product.
科学的研究の応用
DMHP has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. DMHP has been found to exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
分子式 |
C24H28N2O5 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
(4Z)-1-[2-(dimethylamino)ethyl]-5-(4-hydroxyphenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O5/c1-4-15-31-19-11-7-17(8-12-19)22(28)20-21(16-5-9-18(27)10-6-16)26(14-13-25(2)3)24(30)23(20)29/h5-12,21,27-28H,4,13-15H2,1-3H3/b22-20- |
InChIキー |
KKKGATNDSCVBMX-XDOYNYLZSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)/O |
SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)O |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



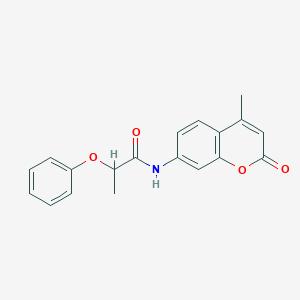
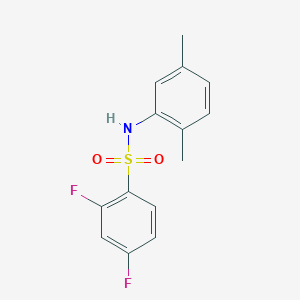
![Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B265894.png)
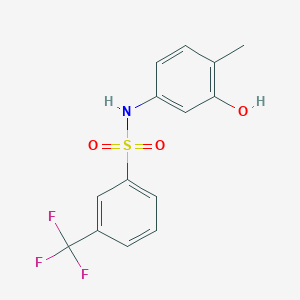


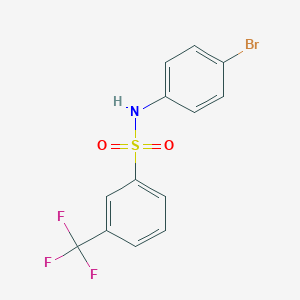
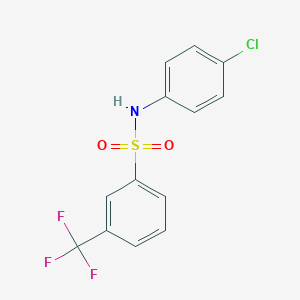

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265919.png)
![(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B265943.png)
![ethyl 2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate](/img/structure/B265944.png)
![Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265955.png)
